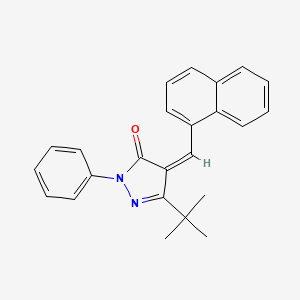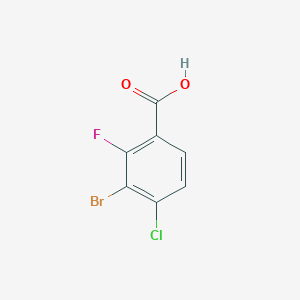
3-Bromo-4-chloro-2-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Bromo-4-chloro-2-fluorobenzoic acid” is a chemical compound with the CAS number 1677706-23-8 . It is a halogen benzoic acid .
Molecular Structure Analysis
The molecular formula for “3-Bromo-4-chloro-2-fluorobenzoic acid” is C7H4BrFO2 . The average mass is 219.008 Da and the monoisotopic mass is 217.937866 Da .
Physical And Chemical Properties Analysis
“3-Bromo-4-chloro-2-fluorobenzoic acid” is classified as harmful in contact with skin (H312), harmful if inhaled (H332), may cause respiratory irritation (H335), harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) .
科学的研究の応用
Regioselective Ortho-Lithiation
Research by Mongin and Schlosser (1996) discusses the regioselective ortho-lithiation of fluoroarenes carrying chlorine or bromine as additional substituents, highlighting the application of 3-Bromo-4-chloro-2-fluorobenzoic acid in creating complex organic molecules through selective lithiation processes Mongin, Schlosser, 1996.
Synthesis of Herbicidal Compounds
Liu Chang-chun (2006) synthesized 3-Chloro-4-fluorobenzoylthiourea from 3-chloro-4-fluorobenzoic acid, demonstrating its potential in creating herbicidal compounds with good activity. This research exemplifies the compound's role in agricultural chemistry Liu Chang-chun, 2006.
Chemoselectivity in Cobalt-Catalyzed Carbonylation
Boyarskiy et al. (2010) explored the cobalt-catalyzed methoxycarbonylation of polysubstituted bromo, fluoro-, and chloro, fluorobenzenes, providing insights into the chemoselective carbonylation of halogenated aromatic compounds. This study underscores the utility of 3-Bromo-4-chloro-2-fluorobenzoic acid in synthesizing fluorinated benzoic acids, a key component in pharmaceuticals and agrochemicals Boyarskiy et al., 2010.
Environmental Degradation Studies
The degradation pathways of halogenated aromatic compounds, including those related to 3-Bromo-4-chloro-2-fluorobenzoic acid, have been studied in environmental contexts. For example, Alcaligenes denitrificans NTB-1's ability to utilize and degrade various halogenated benzoates, highlights the biological processes involved in the breakdown of such compounds in nature van den Tweel et al., 1987.
Synthesis and Application in Material Science
The synthesis and characterization of lanthanide complexes with halogenobenzoate ligands, as discussed by Monteiro et al. (2015), demonstrate the role of halogenated benzoic acids in modifying the luminescent and structural properties of these complexes. Such studies are crucial for the development of materials with specific optical properties Monteiro et al., 2015.
Safety and Hazards
Precautions for handling “3-Bromo-4-chloro-2-fluorobenzoic acid” include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, washing all exposed external body areas thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, protective clothing, eye protection, and face protection .
作用機序
Target of Action
Benzoic acid derivatives, such as 3-bromo-4-chloro-2-fluorobenzoic acid, are often used in the synthesis of biologically active compounds
Mode of Action
It is known that benzylic halides typically react via an sn2 pathway The compound may interact with its targets through similar mechanisms, leading to changes in the target’s function
Biochemical Pathways
Benzoic acid derivatives are often involved in various biochemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . The compound could potentially affect these pathways, leading to downstream effects. More research is needed to identify the exact biochemical pathways influenced by 3-Bromo-4-chloro-2-fluorobenzoic acid.
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability
Action Environment
The action, efficacy, and stability of 3-Bromo-4-chloro-2-fluorobenzoic acid can be influenced by various environmental factors. For instance, the compound should be used only outdoors or in a well-ventilated area to avoid respiratory irritation Additionally, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals
特性
IUPAC Name |
3-bromo-4-chloro-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOISHYRKYHKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-2-fluorobenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3,3-Dimethylcyclobutanecarbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2611678.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2611679.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-1-ene-1-carboxylic acid](/img/structure/B2611680.png)
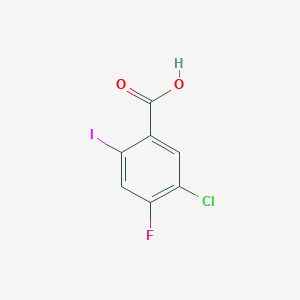
![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2611686.png)
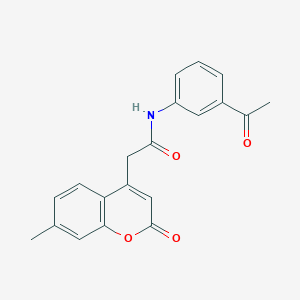
![3-((3-chlorophenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2611689.png)
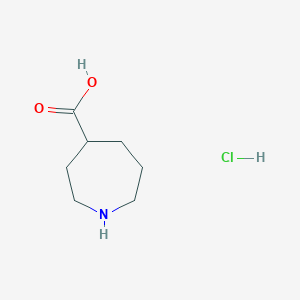
![4-(4-Methoxyphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2611692.png)
![8-Bromo-6-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2611694.png)
![1-(4-methoxyphenyl)-3-[4-(1H-1,2,4-triazol-1-yl)anilino]-1-propanone](/img/structure/B2611695.png)
![N-[4-[2-(2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2611696.png)
![3-benzyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2611697.png)
